molecular formula C10H8N2O3 B1287869 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 892502-28-2

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Katalognummer B1287869
CAS-Nummer: 892502-28-2
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: WGHDLGCAERPMJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” is a compound with the CAS Number: 892502-28-2 . It has a molecular weight of 204.19 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of this process can be as high as 92% .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . For example, its FT-IR spectrum shows peaks at 3318 cm^-1 (NH2), 3230 cm^-1 (NH), and 1675 cm^-1 (amide, C=O) .


Chemical Reactions Analysis

The chemical reactions involving “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” often involve condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .


Physical And Chemical Properties Analysis

“4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” is a powder at room temperature . Its melting point is between 115–117 °C . The compound’s 1H NMR spectrum in CDCl3 shows peaks at δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: and its derivatives have been studied for their potential antibacterial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for the development of new antibiotics .

Antifungal and Herbicidal Use in Agriculture

The agricultural industry benefits from the antifungal and herbicidal properties of oxadiazole derivatives. They can protect crops by eliminating or inhibiting the growth of harmful fungi and weeds, contributing to increased yield and crop protection .

Anticancer and Antitumor Activity

Research has indicated that oxadiazole derivatives exhibit anticancer and antitumor activities. They can interfere with the proliferation of cancer cells, making them valuable for cancer treatment research .

Antiviral Properties

These compounds have shown promise in the fight against viral infections. Their structure allows them to interact with viral components, potentially leading to the development of new antiviral drugs .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory effects of oxadiazole derivatives make them interesting for the development of pain relief and anti-inflammatory medications. They can modulate inflammatory pathways and reduce pain perception .

High-Energy Materials

Due to their favorable oxygen balance and positive heat of formation, oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid , are being explored as high-energy materials. They have potential applications in material science, particularly in the design of energetic materials .

Safety And Hazards

The safety information for “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid”, are an important class of heterocyclic compounds that have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods.

Eigenschaften

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHDLGCAERPMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589906
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

CAS RN

892502-28-2
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.05 g, 8.3 mmol) was added to a stirred solution of terephthalic acid monomethyl ester (1 g, 5.55 mmol) in DCM (12 mL) and stirring was continued at ambient temperature for 4 hr. The reaction mixture was concentrated under reduced pressure to afford the residue. The residue was dissolved in DCM (4 mL) and to the resulting solution was added, acetic acid hydrazide (490 mg, 6.66 mmol), Et3N (670 mg, 6.66 mmol) and stirring was continued at temperature overnight. The reaction mixture was diluted with water and extracted with ethylacetate, dried over sodium sulfate and concentrated under reduced pressure to afford 1 g (76.39% Yield) of 4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester. A stirred solution of 4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester (500 mg, 5.55 mmol) in POCl3 (12 mL) was heated at 100° C. for 3 hr. The reaction mixture was concentrated under reduced pressure to afford the residue. The residue was diluted with cold water, extracted with ethyl acetate, washed the organic layer with sodium bicarbonate solution, saturated brine solution and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to 350 mg (75.92% Yield) of afford 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid methyl ester. LiOH.H2O (330 mg, 8 mmol) was added to a solution of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid methyl ester (350 mg, 1.6 mmol) in the mixture of methanol (4 mL), THF (10 mL) and H2O (4 mL). The resulting reaction mixture was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated The residue was diluted with water, acidified with aqueous citric acid solution, extracted with ethyl acetate and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to afford 280 mg (87.46% Yield) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.